molecular formula C6H13ClN2O2 B2862583 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride CAS No. 1609407-87-5

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride

Cat. No.: B2862583
CAS No.: 1609407-87-5
M. Wt: 180.63
InChI Key: JMWILAJXCMIKDW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride is a morpholinone derivative characterized by a six-membered morpholine ring containing a ketone group (3-one), a methyl substituent at the 4-position, and an aminomethyl group at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-4-methylmorpholin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-8-3-5(2-7)10-4-6(8)9;/h5H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWILAJXCMIKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OCC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride typically involves the reaction of 4-methyl-3-morpholinone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the aminomethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The morpholinone ring can also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators are its 4-methyl and 6-aminomethyl groups. Below is a comparative analysis with analogs from the provided evidence:

Compound Name Substituents Molecular Weight CAS Number Key Features Reference ID
6-(Aminomethyl)-4-methyl-3-morpholinone HCl 4-methyl, 6-aminomethyl (HCl salt) Not explicitly stated Not provided Enhanced solubility due to HCl salt; methyl group may reduce steric hindrance. -
6-(Aminomethyl)-4-cyclopropyl-3-morpholinone 4-cyclopropyl, 6-aminomethyl - 1017215-55-2 Cyclopropyl group increases steric bulk; potential for altered bioactivity.
tert-Butyl (6S)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate 2,2-dimethyl, 4-carboxylate (tert-butyl ester) 244.34 - Carboxylate ester enhances lipophilicity; chiral center (6S) may influence stereoselectivity.
6-(2-Methoxyphenyl)morpholin-3-one 6-(2-methoxyphenyl) - 951626-74-7 Aromatic methoxy group introduces electron-donating effects; possible π-π interactions.
Key Observations:
  • Substituent Position and Bioactivity : The 4-methyl group in the target compound contrasts with the 4-cyclopropyl group in ’s analog. Cyclopropyl’s bulkiness may hinder binding to flat enzymatic pockets compared to the smaller methyl group .
  • Salt Forms : The hydrochloride salt in the target compound likely improves aqueous solubility relative to neutral analogs like the tert-butyl carboxylate derivative (), which is more lipophilic due to its ester group .

Biological Activity

Introduction

6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride, with the CAS number 1609407-87-5, is a morpholinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₄ClN₃O
  • Molecular Weight : 195.67 g/mol

This compound features a morpholinone ring, which contributes to its biological activity through interactions with various biological targets.

The mechanism of action of this compound is primarily linked to its ability to interact with specific receptors and enzymes. It is hypothesized that the compound may function as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain to be fully elucidated in the literature.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
HeLa35.26
A54929.63
MCF-724.63

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant in the context of developing new therapeutic agents against resistant bacterial strains.

Recent Studies

  • Structure-Based Drug Design : A study focused on structure-based drug design revealed that morpholinone derivatives could effectively inhibit cancer cell proliferation through targeted interactions with key metabolic enzymes and receptors .
  • In Vitro Assessments : Various derivatives of morpholinones have been assessed for their cytotoxic effects against different cancer cell lines, with promising results indicating that modifications to the basic structure can enhance biological activity .

Table 2: Comparison with Related Compounds

Compound NameAnticancer Activity (IC50)Reference
This compound24.63 - 35.26
Actinonin27.40
Other Morpholinone DerivativesVaries

This comparative analysis highlights the relative potency of this compound compared to other known compounds.

Q & A

Q. What are the established synthetic routes for 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride, and what are their critical reaction conditions?

  • Methodological Answer : A common synthetic pathway involves multi-step reactions starting with spirocyclic intermediates. For example, describes a route using (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one hydrochloride, reacting with 1,1'-carbonyldiimidazole under inert conditions (4-methyl-2-pentanone, 20°C, 15h), followed by HCl treatment to yield the final product with an 80.1% yield. Key parameters include temperature control (0–15°C during HCl addition) and pH adjustment (pH=2) to optimize crystallization .

Q. Which analytical techniques are recommended for structural characterization and purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis (>95% purity, as noted in ). Structural confirmation employs nuclear magnetic resonance (NMR) for stereochemical resolution (e.g., distinguishing (5S) configurations) and mass spectrometry (MS) for molecular weight validation (327.76 g/mol). Infrared (IR) spectroscopy can verify functional groups like the morpholinone carbonyl .

Q. How can researchers ensure compliance with regulatory standards for impurity profiling?

  • Methodological Answer : Use pharmacopeial reference standards (e.g., EP/JP impurities listed in and ) to identify and quantify byproducts. For example, Impurity A(EP) (CAS 73978-41-3) and related analogs require separation via reverse-phase HPLC with gradient elution. Spiking experiments with certified standards are critical for method validation .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing stereochemical byproducts in the synthesis of this compound?

  • Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. highlights the use of (S)-configured intermediates to enforce stereospecificity during oxazolidinone ring formation. Kinetic resolution via temperature modulation (e.g., reflux at 50°C vs. ambient conditions) can suppress racemization. Computational modeling (DFT) aids in predicting transition states for stereochemical outcomes .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). For example, notes that trifluoromethyl groups influence solubility, affecting bioavailability. Standardize assays using controls like 3-(Aminomethyl)phenylboronic acid hydrochloride ( ) as a reference ligand. Dose-response curves and replicate experiments (n ≥ 3) are essential for reproducibility .

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) for receptor-ligand interactions. For enzyme inhibition studies, fluorescence polarization assays with labeled substrates (e.g., ’s boronic acid derivatives) provide real-time activity data. X-ray crystallography of protein-ligand complexes (e.g., morpholinone derivatives in ) reveals binding modes and informs structure-activity relationships (SAR) .

Q. How can impurity profiles be correlated with synthetic process variations?

  • Methodological Answer : Design of experiments (DoE) tracks impurities against variables like reaction time, temperature, and catalyst loading. For instance, identifies methyl 4-methyl-3-[[(2RS)-propanoyl]amino]thiophene-2-carboxylate hydrochloride as a process-related impurity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace impurities (<0.1%) and links them to specific synthetic steps (e.g., incomplete ring closure) .

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